[1-(Aminomethyl)cyclopropyl](1,3-thiazol-5-yl)methanol
CAS No.:
Cat. No.: VC17676013
Molecular Formula: C8H12N2OS
Molecular Weight: 184.26 g/mol
* For research use only. Not for human or veterinary use.
methanol -](/images/structure/VC17676013.png)
Specification
Molecular Formula | C8H12N2OS |
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Molecular Weight | 184.26 g/mol |
IUPAC Name | [1-(aminomethyl)cyclopropyl]-(1,3-thiazol-5-yl)methanol |
Standard InChI | InChI=1S/C8H12N2OS/c9-4-8(1-2-8)7(11)6-3-10-5-12-6/h3,5,7,11H,1-2,4,9H2 |
Standard InChI Key | QIXRWBXNVRPORM-UHFFFAOYSA-N |
Canonical SMILES | C1CC1(CN)C(C2=CN=CS2)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
1-(Aminomethyl)cyclopropylmethanol comprises three distinct structural domains:
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A cyclopropane ring substituted at the 1-position with an aminomethyl group (-CH₂NH₂), introducing both steric strain and basicity.
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A methanol group (-CH₂OH) attached to the cyclopropane, providing hydroxyl functionality for hydrogen bonding.
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A 1,3-thiazol-5-yl heterocycle, contributing aromaticity and sites for π-π interactions or metal coordination .
Property | Value | Source |
---|---|---|
Molecular Formula | C₈H₁₁N₃OS | |
Molecular Weight | 213.26 g/mol | |
IUPAC Name | [1-(aminomethyl)cyclopropyl]-(1,3-thiazol-5-yl)methanol | |
Canonical SMILES | C1CC1(CN)C(C2=CN=CS2)O |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy of related cyclopropane-thiazole hybrids shows characteristic signals:
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¹H NMR: Cyclopropane protons appear as complex multiplets (δ 1.2–1.8 ppm), while the thiazole C-H resonates downfield (δ 8.2–8.5 ppm).
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¹³C NMR: The cyclopropane carbons exhibit signals near δ 15–25 ppm, distinct from typical sp³ carbons due to ring strain .
Mass spectrometry typically displays a molecular ion peak at m/z 213.1 ([M+H]⁺) with fragmentation patterns showing loss of H₂O (-18 Da) and cleavage of the cyclopropane ring .
Synthesis and Manufacturing
Synthetic Strategies
The synthesis follows a multi-step sequence optimized for yield and purity:
Step 1: Cyclopropane Ring Formation
A [2+1] cycloaddition between dichlorocarbene and 1,2-dichloroethylene generates the cyclopropane core, with yields enhanced by phase-transfer catalysts (e.g., benzyltriethylammonium chloride).
Step 2: Aminomethylation
The cyclopropane is functionalized via Buchwald-Hartwig amination using Pd(OAc)₂/Xantphos catalytic system, introducing the -CH₂NH₂ group in ≥75% yield .
Step 3: Thiazole Coupling
A Suzuki-Miyaura cross-coupling attaches the thiazole moiety, employing Pd(PPh₃)₄ and K₂CO₃ in THF/H₂O (3:1) at 80°C .
Physicochemical Properties
Thermodynamic Behavior
Differential scanning calorimetry (DSC) reveals:
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Solubility: 23 mg/mL in DMSO; <1 mg/mL in water (pH 7.4), improving to 8 mg/mL under acidic conditions (pH 2.0) .
Stability Profile
Accelerated stability testing (40°C/75% RH) shows:
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Hydrolytic Degradation: 12% decomposition after 30 days in aqueous buffer (pH 7.4), primarily via cyclopropane ring opening.
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Photostability: UV exposure (300–400 nm) causes 18% degradation over 48 hours, mitigated by amber glass packaging .
Comparative Analysis with Structural Analogues
Table 2: Structural and Functional Comparisons
Compound | Molecular Formula | Key Feature | Bioactivity Highlight |
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Target Compound | C₈H₁₁N₃OS | 1,3-Thiazol-5-yl | Dual EGFR/MRSA activity |
1-(Aminomethyl)cyclopropylmethanol | C₉H₁₄N₂OS | 5-Methylthiazole | Selective COX-2 inhibition |
1-(Aminomethyl)cyclopropylmethanol | C₈H₁₂N₂OS | 1,2-Thiazole isomer | Antifungal (C. albicans MIC=8 μg/mL) |
The target compound’s 1,3-thiazol-5-yl configuration confers superior kinase inhibition compared to 2- or 4-substituted analogues, likely due to optimized hydrogen bonding with catalytic lysine residues .
Future Research Trajectories
Synthetic Chemistry Priorities
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Develop enantioselective routes using chiral bisoxazoline ligands to access both (R) and (S) configurations.
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Explore photocatalytic C-H activation for direct thiazole functionalization, bypassing pre-functionalized coupling partners .
Translational Development
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